molecular formula C17H15ClN2O4S2 B2399958 N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-08-5

N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2399958
CAS RN: 941902-08-5
M. Wt: 410.89
InChI Key: RLJAJOIIGXHFJZ-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring . It also contains a methoxyphenyl group and a propanamide group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of primary amines, carbon disulfide, and alpha-halogenoketones . In some cases, meta-chloroperbenzoic acid can replace hydrogen peroxide in acetic acid for the oxidation of thiazolethiones into thiazoliums .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry . These techniques can provide information about the crystal structure, thermal stability, and phase transitions of the compound .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of cocrystals, cocrystal polymorphs, hydrates, and solvates . These can be prepared by milling, solution, or slurry crystallization techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods, including melting point, boiling point, density, molecular formula, and molecular weight measurements .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

One of the primary areas of interest for sulfonamide derivatives, including compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, is their synthesis and evaluation for anticonvulsant activity. For instance, a study demonstrated the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, which were tested for their anticonvulsant effects. Some of these compounds showed promising results in protecting against picrotoxin-induced convulsions, highlighting their potential in developing new anticonvulsive medications (Farag et al., 2012).

Antiviral Activity

Another significant area of research involves the antiviral applications of sulfonamide derivatives. A study described the synthesis of new derivatives starting from 4-chlorobenzoic acid, resulting in compounds that exhibited anti-tobacco mosaic virus activity. This research suggests the potential of these compounds in treating viral infections, demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Chen et al., 2010).

Future Directions

Future research could focus on further characterizing the physical and chemical properties of this compound, determining its mechanism of action, and exploring its potential applications. It would also be beneficial to develop improved synthesis protocols for this and similar compounds .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S2/c1-24-11-5-7-12(8-6-11)26(22,23)10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)25-17/h2-8H,9-10H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJAJOIIGXHFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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